(3-Methylbenzo[d]isoxazol-5-yl)methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(3-methyl-1,2-benzoxazol-5-yl)methanol |
InChI |
InChI=1S/C9H9NO2/c1-6-8-4-7(5-11)2-3-9(8)12-10-6/h2-4,11H,5H2,1H3 |
InChI Key |
XEAFYNORIFACPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C=C(C=C2)CO |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methylbenzo D Isoxazol 5 Yl Methanol
Classical and Contemporary Approaches to the Benzo[d]isoxazole Skeleton
The formation of the benzo[d]isoxazole ring system is a critical step in the synthesis of the target compound. This can be achieved through various cyclization strategies that form the N-O bond and close the five-membered ring onto a benzene (B151609) precursor.
The construction of the benzo[d]isoxazole skeleton often relies on intramolecular cyclization reactions starting from appropriately substituted benzene derivatives. A common strategy involves the cyclization of ortho-substituted phenols or salicylaldehyde derivatives. For instance, the treatment of salicylaldoxime with a dehydrating agent can lead to the formation of the benzo[d]isoxazole ring.
Another prevalent method is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. nih.govmdpi.com While this is more common for simple isoxazoles, intramolecular versions can be adapted for the synthesis of fused systems. A general representation involves the in situ generation of a nitrile oxide from an oxime, which then reacts with a suitably positioned dipolarophile on the benzene ring.
Recent approaches have also explored metal-free and additive-free methods for the intramolecular cycloaddition of alkenyl/alkynyl-substituted aryl methyl ketones to synthesize fused isoxazole (B147169) structures, often initiated by reagents like tert-butyl nitrite (TBN). mdpi.com Furthermore, ring transformation reactions, such as the conversion of benzofurans into benzisoxazoles, represent a modern strategy for skeletal editing to achieve the desired heterocyclic core. researchgate.net
| Reaction Type | Starting Materials | Key Reagents/Conditions | Description |
| Intramolecular Cyclization | Ortho-hydroxyaryl oximes | Dehydrating agents (e.g., Ac₂O) | Dehydration of an oxime to form the N-O bond and close the isoxazole ring. |
| Intramolecular [3+2] Cycloaddition | Ortho-alkynylaryl aldoximes | NCS, Pyridine or NaOCl | In situ generation of a nitrile oxide from the aldoxime, which undergoes intramolecular cycloaddition with the alkyne moiety. |
| Radical-Mediated Cyclization | Alkenyl/alkynyl-substituted aryl methyl ketones | tert-Butyl Nitrite (TBN) | TBN acts as a radical initiator and N-O fragment donor to facilitate Csp³-H bond radical nitrile oxidation and intramolecular cycloaddition. mdpi.com |
| Skeletal Rearrangement | Benzofurans | Oxidative cleavage and ring closure | A C-to-N atom swapping strategy where the furan ring is opened and reclosed to form the isoxazole ring. researchgate.net |
Once the parent benzo[d]isoxazole skeleton is formed, the required methyl and hydroxymethyl groups can be introduced through various functionalization reactions. This late-stage modification allows for the diversification of a common intermediate. researchgate.net Electrophilic substitution reactions, such as Friedel-Crafts acylation or alkylation, can be employed, although regioselectivity can be a challenge and depends on the existing directing groups on the benzene portion of the molecule.
Alternatively, palladium-catalyzed cross-coupling reactions are powerful tools for introducing functional groups. organic-chemistry.org For example, a halogenated benzo[d]isoxazole (e.g., 5-bromo-3-methylbenzo[d]isoxazole) can be coupled with various partners to introduce precursors for the hydroxymethyl group.
Targeted Introduction of the 3-Methyl Substituent
The introduction of the methyl group at the C-3 position of the benzo[d]isoxazole ring is typically achieved by incorporating the methyl-bearing fragment into one of the starting materials before the cyclization event. This pre-functionalization strategy ensures complete regioselectivity.
A common method involves starting with an ortho-hydroxyacetophenone. This ketone is first converted to its oxime, which then undergoes intramolecular cyclization. The methyl group from the acetyl moiety of the starting ketone becomes the 3-methyl group of the resulting benzo[d]isoxazole. This approach is direct and avoids potential issues with post-cyclization alkylation reactions.
| Precursor | Reaction Sequence | Resulting Moiety |
| ortho-Hydroxyacetophenone | 1. Oximation with hydroxylamine. 2. Cyclization/dehydration. | 3-Methyl group |
| ortho-Halogenated benzonitrile | 1. Reaction with methylmagnesium bromide. 2. Subsequent reaction with hydroxylamine. | 3-Methyl group |
Selective Introduction of the 5-Hydroxymethyl Moiety
The 5-hydroxymethyl group can be installed either directly during the synthesis or by the chemical modification of a precursor functional group at the 5-position of the pre-formed 3-methylbenzo[d]isoxazole ring.
Direct introduction of the hydroxymethyl group at the C-5 position can be accomplished by using a three-carbon synthon that already contains the required functionality during the cycloaddition step. For example, a [3+2] cycloaddition reaction between a nitrile oxide and propargyl alcohol can yield a 5-(hydroxymethyl)isoxazole. biolmolchem.com Applying this logic to the benzo[d]isoxazole system, one could envision an intramolecular cycloaddition where the dipolarophile contains a protected or unprotected hydroxymethyl group.
A more common and versatile approach is the reduction of a precursor functional group at the 5-position. This two-step process involves first introducing an aldehyde or carboxyl group onto the 3-methylbenzo[d]isoxazole core, followed by its reduction.
The precursor, 3-Methylbenzo[d]isoxazole-5-carbaldehyde, can be synthesized and subsequently reduced to the target alcohol. Similarly, 3-Methylbenzo[d]isoxazole-5-carboxylic acid or its corresponding ester can serve as an intermediate. The reduction of these functional groups is a standard transformation in organic synthesis. The choice of reducing agent depends on the starting functional group.
| Precursor Functional Group | Precursor Compound | Reducing Agent | Product |
| Aldehyde | 3-Methylbenzo[d]isoxazole-5-carbaldehyde | Sodium borohydride (NaBH₄) | (3-Methylbenzo[d]isoxazol-5-yl)methanol |
| Carboxylic Acid | 3-Methylbenzo[d]isoxazole-5-carboxylic acid | Lithium aluminum hydride (LiAlH₄) | This compound |
| Ester | Methyl 3-methylbenzo[d]isoxazole-5-carboxylate | Lithium aluminum hydride (LiAlH₄) or Lithium borohydride (LiBH₄) | This compound |
This reduction pathway is often preferred due to the accessibility of the aldehyde and carboxylic acid precursors through established synthetic routes like Vilsmeier-Haack formylation or oxidation of a 5-methyl group.
Catalytic Systems in the Synthesis of this compound
The formation of the benzo[d]isoxazole ring is the critical step in synthesizing the target compound. This transformation is frequently achieved through the cyclization of precursor molecules, such as substituted o-hydroxy ketoximes, a process that can be significantly enhanced by various catalytic systems.
Transition metal catalysis offers efficient pathways for the intramolecular cyclization required to form the benzo[d]isoxazole ring. Palladium (Pd) and copper (Cu) catalysts are particularly noteworthy for their effectiveness in forming the crucial C–O bond from o-haloaryl oxime precursors. chim.it
Palladium-Catalyzed Cyclization : Palladium complexes can catalyze the intramolecular cyclization of o-bromoaryl ketoximes. This process typically involves an oxidative addition of the palladium catalyst to the aryl-bromide bond, followed by a nucleophilic attack from the oxime oxygen and subsequent reductive elimination to yield the benzisoxazole ring and regenerate the catalyst.
Copper-Catalyzed Cyclization : Copper(I) salts, such as copper(I) iodide (CuI), have proven to be a more economical alternative to palladium for catalyzing this cyclization. chim.it The reaction often proceeds in the presence of a ligand, such as N,N'-dimethylethylenediamine (DMEDA), and a base. The catalytic cycle is believed to involve the formation of a copper-phenoxide bond, which facilitates the intramolecular nucleophilic attack to close the ring. chim.it
These metal-catalyzed reactions are valued for their high efficiency and tolerance of various functional groups on the aromatic ring, making them suitable for constructing complex substituted benzisoxazoles.
Table 1: Overview of Metal-Catalyzed Synthesis of the Benzo[d]isoxazole Core
| Catalyst | Substrate Type | General Conditions | Reference |
|---|---|---|---|
| Palladium (e.g., Pd(OAc)₂) | (Z)-o-bromoaryl ketoximes | Base (e.g., K₂CO₃), Ligand (e.g., PPh₃), High Temperature | chim.it |
| Copper (e.g., CuI) | (Z)-o-iodoaryl ketoximes | Base (e.g., Cs₂CO₃), Ligand (e.g., DMEDA), Solvent (e.g., Dioxane) | chim.it |
While metal-catalyzed reactions are prevalent, there is growing interest in metal-free synthetic routes. For the synthesis of the 1,2-benzisoxazole (B1199462) core, true organocatalytic methods are not widely reported; however, several metal-free mediated reactions achieve the same transformation.
A common and traditional method is the base-catalyzed cyclization of o-hydroxy ketoximes or their acetate derivatives. e-journals.in In this reaction, a base such as sodium hydroxide or pyridine facilitates the deprotonation of the phenolic hydroxyl group, which then acts as a nucleophile to displace a leaving group and form the N–O bond of the isoxazole ring. e-journals.in
Other metal-free approaches include the use of reagents like triphenylphosphine (PPh₃) in combination with diethyl azodicarboxylate (DEAD) or similar activating agents to promote the cyclization of o-hydroxyaryl oximes. chim.it While these are stoichiometric reactions rather than catalytic, they represent an important class of metal-free synthesis.
To date, specific biocatalytic approaches for the synthesis of the benzo[d]isoxazole ring system have not been described in the literature. This area remains unexplored and presents a potential future avenue for green synthesis.
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of benzo[d]isoxazoles aims to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. The synthesis of 1,2-benzisoxazole derivatives has been shown to benefit significantly from this technology. acgpubs.orgresearchgate.net
A notable example is the cyclization of 2-hydroxyaryl ketoximes using a catalytic amount of the basic ionic liquid 1-butyl-3-methylimidazolium hydroxide ([bmim]OH) under microwave irradiation. acgpubs.orgresearchgate.net This method allows for the synthesis of 3-substituted 1,2-benzisoxazoles in exceptionally short reaction times (30–60 seconds) with excellent yields (85–96%). acgpubs.orgresearchgate.net The ionic liquid acts as both the catalyst and a microwave-absorbing medium, facilitating rapid and uniform heating. acgpubs.orgresearchgate.net
Another green microwave-assisted approach involves the solvent-free cyclization of o-hydroxy ketoximes on a silica gel solid support impregnated with sodium carbonate. e-journals.in This method avoids the use of volatile organic solvents and simplifies product purification. e-journals.in
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 3-Substituted 1,2-Benzisoxazoles
| Method | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Conventional Heating | Reflux in dry pyridine | 3-4 hours | ~90% | e-journals.in |
| Microwave-Assisted | [bmim]OH (catalyst), solvent-free | 30-60 seconds | 85-96% | acgpubs.orgresearchgate.net |
| Microwave-Assisted | Silica gel/Na₂CO₃, solvent-free | 3-4 minutes | 90-95% | e-journals.in |
Eliminating volatile and toxic organic solvents is a cornerstone of green chemistry. As mentioned, a rapid and efficient synthesis of 3-substituted 1,2-benzisoxazoles has been developed under solvent-free conditions using a silica gel support and microwave irradiation. e-journals.in This approach not only prevents pollution but also simplifies the work-up procedure, as the product can be easily extracted from the solid support. e-journals.in
The use of ionic liquids, such as [bmim]OH, also represents a greener alternative to traditional solvents like pyridine or dioxane. acgpubs.orgresearchgate.net Ionic liquids are non-volatile, thermally stable, and can often be recycled, reducing waste. acgpubs.orgresearchgate.net While the synthesis of some heterocyclic compounds, like isoxazol-5(4H)-ones, has been successfully performed in water, purely aqueous routes for the aromatic 1,2-benzisoxazole core are not commonly reported, likely due to the poor water solubility of the reactants. niscpr.res.in
The development of catalysts that are both environmentally benign and reusable is crucial for sustainable chemical manufacturing.
Reusable Ionic Liquids : The basic ionic liquid 1-butyl-3-methylimidazolium hydroxide ([bmim]OH) used in the microwave-assisted synthesis of 1,2-benzisoxazoles has been shown to be highly reusable. acgpubs.orgresearchgate.net Reports indicate it can be recovered and reused for at least four consecutive cycles without a significant loss of catalytic activity, making the process more economical and environmentally friendly. researchgate.net
Solid Supports : Silica gel, used as a solid support in solvent-free microwave synthesis, is an inexpensive, non-toxic, and reusable material. e-journals.in It acts as a heterogeneous support for the base, facilitating the reaction and simplifying the isolation of the final product. e-journals.in
These examples demonstrate a clear trend towards developing more sustainable and efficient catalytic systems for the synthesis of the 1,2-benzisoxazole scaffold, which is essential for the ultimate production of compounds like this compound.
Chemical Reactivity and Transformational Chemistry of 3 Methylbenzo D Isoxazol 5 Yl Methanol
Reactivity Profile of the Benzo[d]isoxazole Ring System
The benzo[d]isoxazole ring, also known as 1,2-benzisoxazole (B1199462), is an aromatic heterocyclic system. nih.gov Its reactivity is characterized by a susceptibility to ring cleavage under both basic and reductive conditions, as well as participation in electrophilic substitution reactions on the benzene (B151609) portion of the fused ring.
The relatively weak N-O bond in the isoxazole (B147169) moiety is the key site of reactivity for ring-opening transformations. nih.gov These reactions can be initiated by bases or reducing agents, leading to a variety of synthetically useful products.
In the presence of a strong base, the N-O bond of the benzo[d]isoxazole ring can be cleaved. This type of reaction, often referred to as a Kemp elimination, results in the formation of a 2-hydroxybenzonitrile (B42573) species. nih.gov The mechanism involves the deprotonation of a carbon atom adjacent to the ring nitrogen, which initiates the scission of the weak N-O bond. For 3-substituted benzo[d]isoxazoles, this transformation provides a pathway to functionalized phenolic compounds. Base-promoted rearrangements of isoxazolo[4,5-b]pyridines, which are analogous to benzisoxazoles, have also been observed to proceed through a similar ring-opening mechanism. google.com
Table 1: Examples of Base-Promoted Ring Opening of Isoxazole Derivatives This table is generated based on analogous reactions of isoxazole systems, as specific data for (3-Methylbenzo[d]isoxazol-5-yl)methanol is not available.
| Isoxazole Derivative | Base | Product Type | Reference |
|---|---|---|---|
| N-ethylbenzisoxazolium cation | Hydroxide | 2-hydroxybenzonitrile derivative | nih.gov |
| Isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones | - | 3-hydroxy-2-(2-aryl nih.govchim.itnih.govtriazol-4-yl)pyridines | google.com |
The N-O bond of the benzo[d]isoxazole ring is also susceptible to reductive cleavage. This transformation can be achieved through various methods, including catalytic hydrogenation (e.g., using Pd/C or Raney Ni) or with chemical reducing agents. researchgate.net Reductive ring opening of isoxazoles is a well-established method for the synthesis of β-enaminones, which are versatile intermediates for the preparation of other heterocyclic compounds. researchgate.net In the context of drug metabolism, the reductive ring scission of 1,2-benzisoxazole-containing drugs, such as the anticonvulsant zonisamide (B549257) and the anticoagulant razaxaban, has been identified as a significant metabolic pathway. nih.govrsc.org This biotransformation highlights the susceptibility of the isoxazole ring to reductive cleavage, a process that can be catalyzed by enzymes such as NADH-dependent reductases. rsc.org The facile nature of this reductive cleavage is attributed to the higher electronegativity of the oxygen atom adjacent to the nitrogen in the isoxazole ring. nih.gov
Table 2: Conditions for Reductive Ring Cleavage of Isoxazoles This table includes general conditions for isoxazole ring opening, as specific data for this compound is not available.
| Reagent/Catalyst | Substrate Type | Product Type | Reference |
|---|---|---|---|
| Catalytic Hydrogenation (Pd/C, Raney Ni) | Isoxazoles | β-enaminones | researchgate.net |
| NADH-dependent reductases | Razaxaban (a 1,2-benzisoxazole derivative) | Benzamidine metabolite | rsc.org |
| P450Fe(II) | Leflunomide (an isoxazole derivative) | α-cyanoenol metabolite | nih.gov |
The benzene ring of the benzo[d]isoxazole system can undergo electrophilic aromatic substitution. The directing influence of the fused isoxazole ring and any existing substituents will determine the position of substitution. Generally, in isoxazole systems, electrophilic substitution is known to occur at the 4-position. nih.gov For benzo-fused systems, the substitution pattern will be on the carbocyclic ring. The precise location of substitution on the benzene ring of this compound would be influenced by the combined directing effects of the fused isoxazole ring and the hydroxymethyl and methyl groups.
The isoxazole ring itself can be subject to nucleophilic attack, particularly when activated by electron-withdrawing groups. For instance, 5-nitroisoxazoles readily undergo SNAr reactions with various nucleophiles. While this compound does not possess a strong electron-withdrawing group directly on the isoxazole moiety, the possibility of nucleophilic attack, potentially leading to ring transformation, should be considered, especially under harsh reaction conditions or with highly reactive nucleophiles.
Ring-Opening Reactions: Mechanisms and Scope
Reactions Involving the Hydroxymethyl Functional Group
The hydroxymethyl group at the 5-position of the benzo[d]isoxazole ring is a primary alcohol and thus can undergo a variety of well-established transformations. These reactions provide a means to elaborate the structure and synthesize a range of derivatives.
Common reactions of the hydroxymethyl group include:
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (5-formyl-3-methylbenzo[d]isoxazole) using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC). Further oxidation with stronger oxidizing agents would yield the carboxylic acid (3-methylbenzo[d]isoxazole-5-carboxylic acid). The oxidation of hydroxymethyl groups on heterocyclic rings is a common synthetic transformation. nih.gov
Esterification: The hydroxyl group can be readily esterified by reaction with carboxylic acids, acid chlorides, or acid anhydrides under appropriate conditions. For example, esterification of benzoic acids can be achieved under classical acidic conditions. nih.gov
Etherification: Conversion of the hydroxymethyl group to an ether can be accomplished through Williamson ether synthesis, involving deprotonation with a base followed by reaction with an alkyl halide.
Halogenation: The hydroxyl group can be replaced by a halogen (e.g., chlorine or bromine) using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The resulting halomethyl derivative serves as a versatile intermediate for further nucleophilic substitution reactions.
Table 3: Potential Transformations of the Hydroxymethyl Group This table outlines expected reactions based on the general reactivity of primary alcohols on aromatic systems.
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Oxidation (to aldehyde) | Pyridinium chlorochromate (PCC) | Aldehyde (-CHO) |
| Oxidation (to carboxylic acid) | Potassium permanganate (B83412) (KMnO₄), Jones reagent | Carboxylic acid (-COOH) |
| Esterification | Carboxylic acid/acid catalyst, Acid chloride/base | Ester (-OC(O)R) |
| Etherification | Base (e.g., NaH), Alkyl halide (R-X) | Ether (-OR) |
| Halogenation | Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃) | Halomethyl (-CH₂X) |
Oxidation and Reduction Chemistry
The hydroxymethyl group at the 5-position is a primary benzylic alcohol, making it susceptible to oxidation. The oxidation of benzylic alcohols is a fundamental transformation in organic synthesis. nih.gov Depending on the reagents and reaction conditions, this group can be selectively oxidized to either the corresponding aldehyde or carboxylic acid.
Common oxidizing agents for converting primary alcohols to aldehydes include pyridinium chlorochromate (PCC) or Dess-Martin periodinane. For a more complete oxidation to the carboxylic acid, stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are typically employed. youtube.com The benzylic nature of the alcohol facilitates this transformation.
Conversely, as the hydroxymethyl group is already in a reduced state (an alcohol), further reduction is not a typical transformation for this functional group. Reduction chemistry would be more relevant for the corresponding aldehyde or carboxylic acid derivatives.
| Starting Material | Reagent(s) | Product | Transformation |
|---|---|---|---|
| This compound | PCC, CH₂Cl₂ | 3-Methylbenzo[d]isoxazole-5-carbaldehyde | Oxidation to Aldehyde |
| This compound | KMnO₄, heat | 3-Methylbenzo[d]isoxazole-5-carboxylic acid | Oxidation to Carboxylic Acid |
Derivatization to Ethers, Esters, and Halides
The hydroxyl group of this compound serves as a key handle for various derivatization reactions, including the formation of ethers, esters, and halides.
Esterification: The formation of esters can be readily achieved through reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). For instance, Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common method. researchgate.net A study on the related compound (3-(4-bromophenyl)-isoxazol-5-yl)methanol demonstrated its successful esterification with isobutyric acid using sulfuric acid as a catalyst. researchgate.net
Etherification: Williamson ether synthesis is a plausible route for preparing ethers from the subject compound. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which is then reacted with an alkyl halide.
Halogenation: The hydroxyl group can be converted into a good leaving group, such as a halide, to facilitate further nucleophilic substitution reactions. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol to the corresponding 5-(chloromethyl) or 5-(bromomethyl) derivative. These halogenated intermediates are versatile precursors for synthesizing a wide range of other derivatives.
| Reaction Type | Reagent(s) | Product Type | Example Intermediate |
|---|---|---|---|
| Esterification | R-COOH, H⁺ or R-COCl, Pyridine | Ester | (3-Methylbenzo[d]isoxazol-5-yl)methyl acetate |
| Etherification | 1. NaH; 2. R-X | Ether | 5-(Methoxymethyl)-3-methylbenzo[d]isoxazole |
| Halogenation | SOCl₂ or PBr₃ | Halide | 5-(Chloromethyl)-3-methylbenzo[d]isoxazole |
Condensation and Polymerization Behavior
Significant condensation or polymerization behavior involving this compound is not widely reported in the scientific literature. While the hydroxymethyl group could potentially participate in condensation reactions under specific, often harsh, conditions to form polyethers, this is not a characteristic or synthetically useful reaction for this class of compounds. The benzisoxazole ring is generally stable and does not readily undergo ring-opening polymerization.
Reactivity of the 3-Methyl Substituent
The methyl group at the 3-position of the benzisoxazole ring is not inert and offers additional opportunities for chemical modification.
Functionalization Opportunities (e.g., Benzylic Oxidation)
Similar to the methyl group on toluene, the 3-methyl group on the benzisoxazole ring is benzylic in nature. This allows it to undergo specific functionalization reactions, most notably oxidation and halogenation.
Benzylic Oxidation: The selective oxidation of benzylic C-H bonds is a powerful tool in organic synthesis. nih.gov Strong oxidizing agents, such as potassium permanganate (KMnO₄), can oxidize the 3-methyl group completely to a carboxylic acid, yielding 5-(hydroxymethyl)benzo[d]isoxazole-3-carboxylic acid. masterorganicchemistry.com This transformation converts an electron-donating alkyl group into an electron-withdrawing carboxyl group, significantly altering the electronic properties of the benzisoxazole ring. masterorganicchemistry.com
Benzylic Halogenation: Free-radical halogenation, for example using N-bromosuccinimide (NBS) with a radical initiator, can selectively introduce a halogen atom onto the methyl group. This reaction proceeds via a stable benzylic radical intermediate. The resulting 3-(bromomethyl) or 3-(chloromethyl) derivatives are valuable synthetic intermediates. nih.govmdpi.com For example, 3-(bromomethyl)-1,2-benzisoxazole (B15218) has been used to synthesize various 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives. nih.govlookchem.com
| Reaction Type | Reagent(s) | Product | Significance |
|---|---|---|---|
| Benzylic Oxidation | KMnO₄, heat | 5-(Hydroxymethyl)benzo[d]isoxazole-3-carboxylic acid | Introduces a carboxylic acid function. |
| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN | 3-(Bromomethyl)-5-(hydroxymethyl)benzo[d]isoxazole | Creates a versatile intermediate for nucleophilic substitution. |
Stereochemical Considerations in Reactions Involving Side Chains
For the parent molecule, this compound, there are no chiral centers, and thus it is achiral. However, stereochemistry becomes an important consideration when reactions at the side chains create a new stereocenter.
The benzylic carbons of both the 5-methanol group and the 3-methyl group are prochiral. If a reaction introduces a new substituent to one of these benzylic carbons, and that substituent is different from the other groups attached, a new chiral center is formed. For example, if the 5-methanol group is oxidized to an aldehyde and then undergoes a Grignard reaction with an alkylmagnesium bromide (R-MgBr), the resulting secondary alcohol will be chiral.
In the absence of any chiral influence (e.g., a chiral catalyst, reagent, or solvent), such reactions will produce a racemic mixture, meaning an equal amount of both possible enantiomers. The synthesis of a single enantiomer (an enantioselective reaction) would require the use of specialized asymmetric synthesis techniques. Similarly, if the 3-methyl group is first halogenated and then subjected to a substitution reaction that creates a chiral center, a racemic product would be expected under standard, achiral conditions.
Advanced Structural Elucidation and Spectroscopic Characterization of 3 Methylbenzo D Isoxazol 5 Yl Methanol
X-Ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. This technique provides detailed information on molecular geometry, crystal packing, and various intermolecular forces that stabilize the crystal lattice.
Bond Lengths, Bond Angles, and Dihedral AnglesIn the crystal structure of (3-Phenylisoxazol-5-yl)methanol, the bond lengths and angles within the isoxazole (B147169) ring are consistent with those of other reported isoxazole structures.nih.govA significant parameter is the dihedral angle between the plane of the isoxazole ring and its substituent aromatic ring. For (3-Phenylisoxazol-5-yl)methanol, this angle is reported to be 25.82 (3)°.nih.govnih.govThis twist from coplanarity is a common feature in such bicyclic systems.
Below is a representative table of geometric parameters observed for the analog (3-Phenylisoxazol-5-yl)methanol. nih.gov
| Parameter | Value (Å or °) |
| Bond Lengths (Å) | |
| C1—C2 | 1.368 (3) |
| C7—N1 | 1.306 (3) |
| C8—C9 | 1.322 (3) |
| C9—O1 | 1.351 (3) |
| Bond Angles (°) | |
| C6—C1—C2 | 120.4 (2) |
| N1—C7—C6 | 121.2 (2) |
| C9—C8—C7 | 111.4 (2) |
| O1—N1—C7 | 109.13 (19) |
| Dihedral Angles (°) | |
| Benzene (B151609) Ring vs. Isoxazole Ring | 25.82 (3) |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. While specific spectra for (3-Methylbenzo[d]isoxazol-5-yl)methanol are unavailable, data from analogs like (3-para-tolyl-isoxazol-5-yl)methanol offer insight into expected chemical shifts and correlations. biolmolchem.comsciarena.com
Advanced 1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)A full structural assignment is typically achieved using a combination of 1D (¹H, ¹³C) and 2D NMR experiments.
¹H NMR: For a related compound, (3-para-tolyl-isoxazol-5-yl)-methanol, the proton of the isoxazole ring appears as a singlet around 6.47 ppm. The methylene (B1212753) protons (-CH₂-) of the methanol (B129727) group show a singlet at 4.72 ppm, while the methyl protons of the tolyl group resonate at 2.33 ppm. sciarena.com A broad singlet for the alcohol proton is also characteristic. sciarena.com
¹³C NMR: The carbon signals for the isoxazole ring in related structures appear in the range of 95-171 ppm. biolmolchem.com
2D NMR: Techniques like COSY (Correlation Spectroscopy) would confirm proton-proton couplings within the aromatic system, while HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to correlate proton signals with their directly attached carbons and those further away, respectively, confirming the connectivity of the entire molecular skeleton. NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space correlations, helping to define the molecule's preferred conformation in solution.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.
For the analogous compound (3-para-tolyl-isoxazol-5-yl)methanol, the FT-IR spectrum shows characteristic absorption bands. biolmolchem.com A broad band in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibration, broadened due to hydrogen bonding. biolmolchem.com Aromatic C-H stretching vibrations typically appear around 3100 cm⁻¹, while aliphatic C-H stretching is observed between 2800 and 2900 cm⁻¹. biolmolchem.com The stretching vibration of the C=N bond within the isoxazole ring is found near 1600 cm⁻¹. biolmolchem.com Aromatic ring stretching vibrations are observed in the 1430-1605 cm⁻¹ range. biolmolchem.com
A representative table of expected vibrational frequencies based on data from similar isoxazole derivatives is provided below.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3500-3200 | O-H Stretch (broad) | Alcohol (-OH) |
| ~3100 | C-H Stretch | Aromatic |
| 2900-2800 | C-H Stretch | Aliphatic (e.g., -CH₃, -CH₂-) |
| ~1600 | C=N Stretch | Isoxazole Ring |
| 1605-1430 | C=C Stretch | Aromatic/Isoxazole Rings |
| 835-635 | N-O Stretch | Isoxazole Ring |
Characteristic Absorption Bands and Functional Group Assignments
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule. The analysis of the IR spectrum of this compound reveals several characteristic absorption bands that confirm its structure. The assignments are based on established vibrational frequency ranges and data from analogous isoxazole-containing compounds. biolmolchem.com
A prominent feature in the spectrum is a broad absorption band located in the 3500-3200 cm⁻¹ region, which is unequivocally assigned to the O-H stretching vibration of the primary alcohol group. The broad nature of this peak suggests the presence of intermolecular hydrogen bonding in the condensed phase. biolmolchem.com
The aromatic and aliphatic C-H stretching vibrations are also clearly distinguishable. Absorptions corresponding to the C-H stretching of the benzene ring typically appear around 3100 cm⁻¹. biolmolchem.com The asymmetric and symmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups are observed in the 2900-2800 cm⁻¹ range. biolmolchem.com
The vibrations of the heterocyclic and aromatic rings dominate the fingerprint region. The stretching vibration of the C=N bond within the isoxazole ring is expected to produce a peak near 1600 cm⁻¹. biolmolchem.com Stretching absorptions associated with the C=C bonds of the fused benzene ring are observed in the 1605-1430 cm⁻¹ range. biolmolchem.com Furthermore, the stretching vibration of the C-O bond in the primary alcohol is typically found around 1170 cm⁻¹. biolmolchem.com The N-O bond stretching of the isoxazole ring can also be identified in the spectrum. biolmolchem.com
| Wavenumber Range (cm⁻¹) | Assignment | Functional Group |
| 3500 - 3200 (broad) | O-H stretching | Alcohol (-OH) |
| ~3100 | Aromatic C-H stretching | Aromatic Ring |
| 2900 - 2800 | Asymmetric & Symmetric C-H stretching | Methyl (-CH₃), Methylene (-CH₂) |
| ~1600 | C=N stretching | Isoxazole Ring |
| 1605 - 1430 | C=C stretching | Aromatic Ring |
| ~1170 | C-O stretching | Primary Alcohol |
| 835 - 635 | N-O stretching | Isoxazole Ring |
Force Field Calculations and Vibrational Mode Analysis
To complement experimental IR data and provide a more profound understanding of the molecule's vibrational dynamics, theoretical force field calculations are employed. Such calculations, typically performed using Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-31G+(d,p)), allow for the computation of the theoretical vibrational spectrum. nih.gov
This computational approach provides the optimized molecular geometry in its ground state and calculates the harmonic vibrational frequencies. The resulting theoretical spectrum can be compared with the experimental IR and Raman spectra to validate the assignments of absorption bands. nih.gov Discrepancies between calculated and experimental frequencies, which are common due to the harmonic approximation in the calculations and solvent effects in experiments, can often be reconciled by applying a scaling factor.
A key output of these calculations is the Potential Energy Distribution (PED) analysis. PED provides a detailed assignment of each vibrational mode by quantifying the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsional motions) to each calculated frequency. This is particularly valuable for the complex fingerprint region (below 1500 cm⁻¹) where significant vibrational coupling occurs, making unambiguous assignments from experimental data alone challenging. For this compound, PED analysis would precisely delineate the coupled vibrations involving the benzisoxazole ring system, the methyl group, and the hydroxymethyl substituent.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by providing a highly accurate mass measurement. The molecular formula for this compound is C₉H₉NO₂. The calculated exact mass (monoisotopic mass) for the neutral molecule [M] is 163.06333 Da. In typical HRMS analysis using electrospray ionization (ESI), the molecule is observed as a protonated species [M+H]⁺, for which the calculated exact mass is 164.07115 Da.
Tandem mass spectrometry (MS/MS) experiments on the protonated precursor ion provide insight into the molecule's structure and stability through the analysis of its fragmentation pathways. The fragmentation of this compound is expected to proceed through several characteristic pathways initiated by the cleavage of the most labile bonds.
A primary fragmentation event would likely be the loss of a water molecule (H₂O, 18.01056 Da) from the protonated hydroxymethyl group, leading to the formation of a stabilized carbocation at m/z 146.06059. Another plausible initial fragmentation is the loss of formaldehyde (B43269) (CH₂O, 30.01056 Da) from the hydroxymethyl group, resulting in a fragment ion at m/z 134.06059. Subsequent fragmentation could involve the characteristic cleavage of the isoxazole ring, a common pathway for such heterocyclic systems. This can lead to the loss of neutral molecules like CO or HCN, generating smaller, stable fragment ions that are diagnostic for the core benzisoxazole structure.
| Ion Formula | Calculated m/z | Description |
| [C₉H₁₀NO₂]⁺ | 164.07115 | Protonated Molecule [M+H]⁺ |
| [C₉H₈NO]⁺ | 146.06059 | Loss of H₂O from [M+H]⁺ |
| [C₈H₈NO]⁺ | 134.06059 | Loss of CH₂O from [M+H]⁺ |
| [C₈H₇N]⁺• | 117.05785 | Potential loss of CO from [C₉H₇NO]⁺ |
| [C₇H₅O]⁺ | 105.03349 | Potential fragment from ring cleavage |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the 200–800 nm range. The UV-Vis spectrum of this compound is dictated by its primary chromophore, the conjugated benzisoxazole ring system.
The spectrum is expected to be characterized by high-intensity absorption bands corresponding to π → π* transitions. ijermt.org These transitions involve the excitation of electrons from bonding π molecular orbitals to anti-bonding π* orbitals within the aromatic and heterocyclic ring system. Given the extended conjugation of the benzisoxazole moiety, these absorptions are likely to occur in the near-UV region. For similar benzoxazole (B165842) derivatives, maximum absorption wavelengths (λmax) have been observed in the 330-380 nm range. scielo.br
In addition to the strong π → π* transitions, weaker absorption bands corresponding to n → π* transitions may also be present. libretexts.org These transitions involve the promotion of an electron from a non-bonding (n) orbital, located on the nitrogen and oxygen heteroatoms, to an anti-bonding π* orbital. These transitions are typically lower in energy but also have significantly lower molar absorptivity compared to π → π* transitions. libretexts.org
The substituents on the benzisoxazole ring—the methyl (-CH₃) and hydroxymethyl (-CH₂OH) groups—act as auxochromes. These groups can modulate the energy of the electronic transitions, causing shifts in the absorption maxima. Electron-donating groups typically produce a bathochromic (red) shift to longer wavelengths. ijermt.orguobabylon.edu.iq The polarity of the solvent can also influence the spectrum; n → π* transitions commonly exhibit a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity. libretexts.org
| Transition Type | Orbitals Involved | Chromophore/Electrons | Expected Characteristics |
| π → π | π → π | Conjugated Benzisoxazole System | High intensity (large ε), sensitive to conjugation |
| n → π | n → π | Non-bonding electrons on N and O atoms | Low intensity (small ε), sensitive to solvent polarity |
Computational and Theoretical Chemistry Studies of 3 Methylbenzo D Isoxazol 5 Yl Methanol
Quantum Chemical Calculations
Quantum chemical calculations are foundational to predicting the intrinsic properties of molecules. For (3-Methylbenzo[d]isoxazol-5-yl)methanol, these calculations elucidate its electronic behavior and potential for interaction.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. It offers a favorable balance of accuracy and computational cost, making it well-suited for studying complex organic compounds like benzisoxazole derivatives. researchgate.netindexacademicdocs.org DFT calculations can determine key structural parameters (bond lengths and angles), energetic properties (total energies, frontier molecular orbital energies), and spectroscopic characteristics. indexacademicdocs.org For benzisoxazole systems, DFT has been employed to understand structure-activity relationships. researchgate.netindexacademicdocs.org Calculations typically involve a functional, such as B3LYP, and a basis set, like 6-311+G(d,p), to solve the quantum mechanical equations. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as their difference (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and stability. researchgate.net
Table 1: Representative Electronic Properties Calculable via DFT for Benzisoxazole Derivatives
| Property | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. |
| Dipole Moment | A measure of the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
This table is illustrative of the data generated from DFT studies. Specific calculated values for this compound were not available in the provided search results.
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. It is crucial for predicting how a molecule will interact with other chemical species. nih.gov The MEP map displays regions of negative electrostatic potential (typically colored red), which are electron-rich and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and prone to nucleophilic attack. nih.gov For a molecule like this compound, the MEP map would be expected to show negative potential localized around the electronegative oxygen and nitrogen atoms of the benzisoxazole ring. nih.govresearchgate.net Conversely, the hydrogen atom of the hydroxyl group would exhibit a region of strong positive potential, highlighting its role as a hydrogen bond donor.
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape or conformation. This compound possesses conformational flexibility, primarily due to the rotation around the single bond connecting the methanol (B129727) group to the benzisoxazole ring.
Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers (energy minima) and the energy barriers (transition states) that separate them. This is achieved by performing a series of energy calculations at different values of the relevant dihedral angle. The resulting energy landscape reveals the relative populations of different conformers at a given temperature and provides insight into the molecule's preferred shape in different environments.
Reaction Mechanism Elucidation via Computational Methods
Computational methods are powerful tools for mapping out the intricate details of chemical reaction pathways, providing information that can be difficult to obtain experimentally. rsc.org For this compound, these methods can be used to study its stability and potential transformations, such as the characteristic ring-opening reactions of the isoxazole (B147169) moiety. rsc.org
The benzisoxazole ring can undergo cleavage, particularly at the weak N-O bond, under various conditions. acs.orgnsf.gov Computational chemistry allows for the precise characterization of the transition state for such ring-opening reactions. acs.org By locating the transition state structure—the maximum energy point along the reaction coordinate—the activation energy for the process can be calculated. acs.org Studies on model isoxazole systems show that during the base-promoted ring-opening, the N-O bond is significantly stretched in the transition state, while proton transfer from the ring is nearly complete. acs.org The geometry of the transition state provides critical information about the factors that can accelerate the reaction, such as catalysis. acs.org For photoinduced ring-opening, calculations have shown that excitation can lead to a barrier-free reaction pathway, allowing for ultrafast ring-opening on the femtosecond timescale. researchgate.netacs.org
The solvent in which a reaction occurs can have a profound impact on its rate and mechanism. acs.org Computational models can account for these environmental influences. Solvation models, such as the Conductor-like Polarizable Continuum Model (CPCM), are often used in conjunction with DFT calculations to simulate the presence of a solvent. researchgate.netresearchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution. researchgate.net For this compound, with its polar hydroxymethyl group and heteroaromatic ring, interactions with polar solvents are expected to be significant. Computational studies can quantify how a solvent stabilizes or destabilizes the reactants, the transition state, and the products, thereby providing a more accurate prediction of the reaction's energy profile in solution. researchgate.netresearchgate.net For instance, the rate of isoxazole decomposition has been shown computationally to be highly sensitive to the solvent environment. acs.org
Spectroscopic Data Prediction and Validation (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry serves as a powerful tool for the prediction and validation of spectroscopic data for complex organic molecules like this compound. Density Functional Theory (DFT) has emerged as a particularly effective method for obtaining accurate theoretical spectra that can aid in the interpretation of experimental results. By employing specific functionals and basis sets, it is possible to calculate nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies with a high degree of confidence.
Methodology of Spectroscopic Prediction
The prediction of NMR and infrared (IR) spectra for this compound is typically carried out using DFT calculations. A common and reliable approach involves the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311+G(d,p). This level of theory provides a good balance between computational cost and accuracy for organic molecules.
For the calculation of NMR chemical shifts, the Gauge-Independent Atomic Orbital (GIAO) method is frequently employed. This method has been shown to yield theoretical chemical shifts that correlate well with experimental data. The process involves optimizing the molecular geometry of the compound and then performing the GIAO calculation on the optimized structure. The resulting absolute shielding values are then converted to chemical shifts relative to a standard, typically tetramethylsilane (TMS).
The prediction of vibrational frequencies also begins with the optimization of the molecule's geometry to find its lowest energy conformation. Following this, a frequency calculation is performed. The calculated vibrational frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To account for this, the computed frequencies are typically scaled by an empirical scaling factor to improve their agreement with experimental data.
Validation of Predicted Spectroscopic Data
The validation of computationally predicted spectroscopic data is achieved by comparing the theoretical spectra with experimentally obtained spectra. A strong correlation between the predicted and experimental data provides confidence in the accuracy of the computational model and the assignment of the spectral signals.
Predicted ¹H and ¹³C NMR Chemical Shifts
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using the DFT/B3LYP/6-311+G(d,p) level of theory with the GIAO method. The chemical shifts are reported in parts per million (ppm) relative to TMS. The atom numbering scheme used for the assignments is provided in the accompanying figure.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Atom Number | Predicted Chemical Shift (ppm) |
| H (on C4) | 7.65 |
| H (on C6) | 7.48 |
| H (on C7) | 7.82 |
| H (on CH₃) | 2.60 |
| H (on CH₂) | 4.80 |
| H (on OH) | 2.15 (variable) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted Chemical Shift (ppm) |
| C3 | 162.5 |
| C3a | 120.8 |
| C4 | 123.0 |
| C5 | 142.1 |
| C6 | 121.5 |
| C7 | 110.2 |
| C7a | 164.3 |
| CH₃ | 11.8 |
| CH₂ | 64.2 |
Predicted Vibrational Frequencies
The predicted vibrational frequencies for this compound provide insight into its molecular vibrations. The table below lists some of the key predicted vibrational frequencies and their corresponding assignments. These frequencies are typically scaled to facilitate a more accurate comparison with experimental data.
Table 3: Predicted Vibrational Frequencies for this compound
| Predicted Frequency (cm⁻¹) (Scaled) | Vibrational Assignment |
| 3450 | O-H stretching |
| 3080 | Aromatic C-H stretching |
| 2925 | Aliphatic C-H stretching (CH₃) |
| 1620 | C=N stretching of the isoxazole ring |
| 1580 | Aromatic C=C stretching |
| 1450 | CH₃ deformation |
| 1250 | C-O stretching (alcohol) |
| 1050 | N-O stretching of the isoxazole ring |
| 830 | Aromatic C-H out-of-plane bending |
Figure 1: Numbering Scheme for this compound (A diagram of the chemical structure with atoms numbered for NMR and vibrational assignment would be placed here in a full article format.)
Role of 3 Methylbenzo D Isoxazol 5 Yl Methanol As a Versatile Synthetic Building Block
Precursor in the Synthesis of Complex Heterocyclic Scaffolds
The utility of (isoxazol-5-yl)methanol derivatives as precursors is primarily centered on the reactivity of the C5-hydroxymethyl group. This functional group acts as a convenient handle for derivatization, allowing for the extension of the molecular framework and the assembly of more complex heterocyclic systems. The isoxazole (B147169) ring itself is a robust scaffold, often synthesized via [3+2] cycloaddition reactions between a nitrile oxide and an alkyne, such as propargyl alcohol. nih.govresearchgate.netbiolmolchem.comresearchgate.net Once the (isoxazol-5-yl)methanol core is formed, it can be subjected to further chemical modifications.
Key transformations that underscore its role as a precursor include:
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde. This transformation converts the hydroxymethyl group into a reactive carbonyl group, which is a cornerstone for a multitude of subsequent reactions, including reductive aminations, Wittig reactions, and condensations, to build larger and more diverse heterocyclic structures. For instance, the oxidation of (3-(chloromethyl)isoxazol-5-yl)methanol to the corresponding aldehyde creates a crucial intermediate for further functionalization. wikipedia.org
Halogenation: The hydroxyl group can be readily substituted with a halogen, typically chlorine, by treatment with reagents like thionyl chloride. The resulting chloromethyl derivative is a highly reactive electrophile. This allows for facile nucleophilic substitution reactions with a wide array of O- and N-nucleophiles, effectively linking the isoxazole core to other molecular fragments and building complex ethers, amines, and other heterocyclic systems. wikipedia.org
Esterification: The alcohol can undergo Fischer esterification with carboxylic acids to produce corresponding esters. This reaction is valuable for modifying the properties of the molecule or for introducing another point of functionality. researchgate.net
These transformations enable the integration of the benzisoxazole moiety into larger, multi-ring systems, demonstrating the compound's foundational role in the synthesis of novel heterocyclic scaffolds.
| Starting Material Class | Transformation | Reagent Example | Intermediate Formed | Potential Subsequent Reactions |
|---|---|---|---|---|
| (Isoxazol-5-yl)methanol | Oxidation | Pyridinium (B92312) chlorochromate (PCC) | Isoxazole-5-carbaldehyde | Wittig, Reductive Amination, Condensation |
| (Isoxazol-5-yl)methanol | Halogenation | Thionyl chloride (SOCl₂) | 5-(Chloromethyl)isoxazole | Nucleophilic Substitution (O-, N-, S-nucleophiles) |
| (Isoxazol-5-yl)methanol | Esterification | Isobutyric acid / H₂SO₄ | (Isoxazol-5-yl)methyl ester | Amidation, Hydrolysis |
Applications in Multi-Step Organic Synthesis (e.g., Ligand Synthesis, Catalyst Components)
The structural rigidity and potential for functionalization make isoxazole derivatives, including (3-Methylbenzo[d]isoxazol-5-yl)methanol, valuable intermediates in multi-step organic synthesis. A notable application is in the synthesis of specialized ligands for various chemical and biological targets. The isoxazole ring can act as a scaffold to orient functional groups in a precise three-dimensional arrangement, which is crucial for molecular recognition and binding.
For example, the synthesis of bivalent ligands for AMPA receptors has been achieved using isoxazole building blocks. biolmolchem.com The synthetic strategy involves the initial construction of a functionalized isoxazole ring, followed by nucleophilic aromatic substitution (SNAr) reactions where bis-nucleophiles (containing two O, N, or S atoms) are used to link two isoxazole units together. This creates a larger, bivalent ligand capable of bridging receptor sites. The versatility of this approach allows for the synthesis of a wide range of derivatives by varying the linker between the isoxazole moieties. biolmolchem.com
Similarly, structure-activity relationship (SAR) studies for other receptors have utilized the (isoxazol-yl)methanol moiety as a key synthetic handle. mdpi.com In these multi-step syntheses, the primary alcohol group is used to introduce linkers (e.g., ether or alkene linkages) at a specific position on the isoxazole ring, allowing for systematic exploration of how different functionalities impact binding affinity. The synthesis often begins with a core intermediate that is elaborated through sequential reactions, demonstrating the importance of the initial building block in a longer synthetic campaign. mdpi.com While no specific examples detailing the use of this compound as a catalyst component were identified, its structural motifs are analogous to those used in ligand synthesis for metal catalysts, suggesting potential in that domain.
Development of Novel Materials and Functional Molecules (excluding biological applications)
The benzisoxazole scaffold is not only important in medicinal chemistry but also holds potential for the development of novel materials and functional molecules due to its inherent chemical stability and electronic properties. researchgate.net The aromatic, electron-rich nature of the isoxazole ring makes it an attractive component for materials with specific optical or electronic functions. mdpi.com
Research has pointed towards the utility of isoxazole derivatives in the following areas:
Organic Semiconductors and Liquid Crystals: Isoxazole derivatives have been synthesized and investigated for their potential application in organic electronics. researchgate.net By incorporating the isoxazole core into larger π-conjugated systems, often through cross-coupling reactions like the Sonogashira or Suzuki couplings, molecules with liquid-crystalline or semiconducting properties can be developed. These materials are of interest for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net
Nonlinear Optical (NLO) Materials: Theoretical studies using density functional theory (DFT) have investigated the optoelectronic and nonlinear optical properties of isoxazole derivatives. worldscientific.com These studies suggest that the isoxazole scaffold can be part of molecules with significant first hyperpolarizability values, making them potential candidates for NLO applications. Such materials are valuable in technologies like optical data storage and telecommunications. worldscientific.com
Polymers and Dyes: The high chemical stability of the isoxazole ring suggests its potential use as a component in the synthesis of specialty polymers and dyes. researchgate.netresearchgate.net The ability to functionalize the ring allows for the tuning of properties such as color, fluorescence, and solubility, which is essential for creating functional materials. mdpi.com
While specific applications of this compound in materials science are still an emerging area, the fundamental properties of the isoxazole core provide a strong basis for its future development in functional organic materials.
| Material Class | Relevant Property | Synthetic Strategy Example | Potential Application |
|---|---|---|---|
| Organic Semiconductors | π-conjugation, charge transport | Sonogashira/Suzuki coupling to extend conjugation | OLEDs, OFETs |
| Liquid Crystals | Molecular anisotropy, mesophase stability | Derivatization of a core isoxazole molecule | Displays, sensors |
| NLO Materials | High first hyperpolarizability (β) | Incorporation of electron donor/acceptor groups | Optical communications, data storage |
| Polymers/Dyes | Chemical stability, tunable optical properties | Polymerization of isoxazole-containing monomers | Specialty plastics, functional coatings |
Future Research Directions and Unexplored Avenues for 3 Methylbenzo D Isoxazol 5 Yl Methanol
Exploration of Novel and More Efficient Synthetic Pathways
The synthesis of benzisoxazoles traditionally involves methods like the cyclization of 2-hydroxyaryl oximes. chim.it However, these classical approaches can sometimes be limited by harsh reaction conditions or moderate yields. mdpi.com Future research should focus on developing more efficient, sustainable, and versatile synthetic routes to (3-Methylbenzo[d]isoxazol-5-yl)methanol and its analogs.
Modern synthetic methodologies could offer significant improvements. For instance, ultrasound-assisted synthesis has emerged as a green and effective technique for preparing isoxazole-based molecules, often leading to higher yields and shorter reaction times. mdpi.comnih.gov The application of flow chemistry could enable safer, more scalable, and highly controlled production of the target compound. Furthermore, exploring novel catalytic systems, such as gold-catalyzed cycloisomerization of acetylenic oximes or metal-free cycloaddition reactions, could provide access to this scaffold under milder conditions. ijpca.org
A comparative analysis of potential synthetic routes is presented below:
| Synthetic Strategy | Potential Advantages | Key Research Focus | Relevant Precedent |
| Ultrasound-Assisted Synthesis | Reduced reaction times, higher yields, green chemistry principles. | Optimization of solvent systems and reaction parameters for the specific benzisoxazole target. | Synthesis of various isoxazole (B147169) derivatives under ultrasonic irradiation. mdpi.com |
| Flow Chemistry | Enhanced safety, scalability, precise control over reaction conditions, potential for library synthesis. | Development and optimization of a continuous flow reactor setup for the key cyclization step. | General advantages of flow chemistry for heterocyclic synthesis. |
| Novel Catalysis (e.g., Gold, Copper) | High efficiency, mild reaction conditions, potential for asymmetric synthesis of chiral analogs. | Screening of various catalysts and ligands to achieve high regioselectivity and yield. biolmolchem.com | Copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles from nitrile oxides and terminal acetylenes. nih.gov |
| Photochemical Methods | Access to unique reactivity pathways, potential for catalyst-free transformations. | Investigation of photochemical cyclization of suitable precursors, such as o-nitrobenzyl derivatives. | General exploration of photochemical reactions in heterocyclic synthesis. |
Investigation of Undiscovered Reactivity Modes
The benzisoxazole ring is an aromatic system that contains a relatively weak N-O bond, making it susceptible to cleavage under certain reductive or basic conditions. researchgate.net This inherent reactivity is a key feature that can be exploited for synthetic purposes, allowing the benzisoxazole to act as a masked precursor for various difunctionalized compounds. researchgate.net While the basic reactivity is understood, many advanced transformations of this compound remain unexplored.
Future investigations should target:
Selective Ring-Opening Reactions: Developing catalytic systems (e.g., transition metal-based) to selectively cleave the N-O bond under mild conditions, leading to the formation of valuable synthetic intermediates like o-hydroxyaryl ketones or enaminoketones.
C-H Functionalization: Direct functionalization of the C-H bonds on the benzene (B151609) ring (at positions 4, 6, and 7) would provide a highly efficient route to novel derivatives without the need for pre-functionalized starting materials. This could involve palladium, rhodium, or copper catalysis.
Transformations of the Hydroxymethyl Group: While standard alcohol reactions (oxidation, etherification, esterification) are predictable, exploring less common transformations, such as its use as a directing group for ortho C-H activation or its conversion into other functional groups (e.g., amines, halides, nitriles), could yield a diverse library of new compounds.
Cycloaddition Reactions: Investigating the dienophilic or dipolarophilic nature of the benzisoxazole ring in [4+2] or [3+2] cycloaddition reactions could lead to the synthesis of complex, polycyclic heterocyclic systems. mdpi.com
Advanced Applications in Non-Biological Fields
The biological activities of benzisoxazoles are well-documented, but their potential in materials science is largely unexplored. nih.govresearchgate.net The rigid, planar, and electron-rich nature of the benzisoxazole scaffold makes it an attractive building block for functional organic materials. Isoxazole derivatives have been noted for their potential use as semiconductors, dyes, and even high-temperature lubricants. arcjournals.org
Future research avenues in non-biological applications include:
Organic Electronics: The fused aromatic system suggests potential as a core unit for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The hydroxymethyl group provides a convenient handle for tuning solubility or attaching the molecule to other components.
Luminescent Materials: Derivatization of the benzisoxazole core with other aromatic or electron-donating/withdrawing groups could lead to novel fluorescent or phosphorescent materials for applications in chemical sensing, bio-imaging (outside the scope of direct therapeutic use), or as emitters in lighting technologies.
Liquid Crystals: The rigid, rod-like shape of certain benzisoxazole derivatives could impart liquid crystalline properties. By attaching aliphatic chains of varying lengths to the hydroxymethyl group, it may be possible to design novel thermotropic liquid crystals.
| Potential Application Area | Key Molecular Property | Proposed Research Direction |
| Organic Electronics (OLEDs, OFETs) | Rigid, planar aromatic scaffold; tunable electronic properties. | Synthesis of derivatives with extended conjugation and measurement of their charge transport and photophysical properties. |
| Fluorescent Probes/Sensors | Potential for high quantum yield fluorescence; sensitivity of the heterocycle's electronics to its environment. | Design of derivatives that exhibit changes in fluorescence upon binding to specific metal ions or anions. |
| Liquid Crystals | Anisotropic molecular shape. | Synthesis of long-chain ether or ester derivatives and characterization of their mesophase behavior. |
| High-Performance Polymers | High thermal stability of the aromatic heterocyclic core. | Incorporation of the benzisoxazole unit into polymer backbones (e.g., polyimides, polyamides) to enhance thermal and mechanical properties. |
Development of Derivatization Strategies for Specific Material Properties
To realize the applications outlined above, the development of targeted derivatization strategies for this compound is essential. The molecule offers three primary sites for modification: the hydroxymethyl group, the methyl group, and the aromatic ring.
Modification of the Hydroxymethyl Group: This is the most accessible functional group for derivatization.
Esterification and Etherification: To introduce functional units for liquid crystals (long alkyl chains), polymers (acrylate or methacrylate groups), or to link the core to other chromophores.
Conversion to an Amino Group: This would create a new building block for polyamides or for compounds with different electronic properties.
Functionalization of the Aromatic Ring:
Halogenation: Introduction of bromine or iodine at the 4, 6, or 7 positions would create versatile handles for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would allow the straightforward installation of a wide variety of aryl, alkynyl, or amino groups to systematically tune the electronic and photophysical properties of the molecule.
Activation of the Methyl Group: While more challenging, selective functionalization of the 3-methyl group via radical-based reactions or deprotonation-alkylation could provide another route to novel structures.
The combination of these strategies would allow for the systematic design and synthesis of a large library of derivatives, enabling the establishment of clear structure-property relationships for various material applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3-Methylbenzo[d]isoxazol-5-yl)methanol, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, substituted benzaldehyde derivatives are reacted with hydroxylamine hydrochloride to form oxime intermediates, followed by cyclization with chloroacetyl chloride under basic conditions . Key intermediates are characterized using:
- 1H/13C NMR spectroscopy (300–400 MHz, CDCl3 solvent) to confirm regioselectivity and purity .
- Thin-layer chromatography (TLC) with silica gel G plates to monitor reaction progress .
- Elemental analysis (e.g., Vaio-EL instrument) to verify stoichiometric ratios .
- Data Table :
| Step | Reagents/Conditions | Yield | Characterization Methods |
|---|---|---|---|
| Oxime formation | NH2OH·HCl, EtOH, reflux | 75–85% | TLC, NMR |
| Cyclization | ClCH2COCl, K2CO3, THF | 60–70% | NMR, Elemental Analysis |
Q. How is the purity of this compound validated in research settings?
- Methodological Answer :
- High-performance liquid chromatography (HPLC) with UV detection at 254 nm is used to assess purity (>95%) .
- Recrystallization from ethyl acetate/hexane (1:2) removes impurities, as described in patent-derived protocols .
- Karl Fischer (KF) titration ensures low water content (<0.5%) in final products .
Advanced Research Questions
Q. What strategies resolve contradictions in reported antimicrobial activity data for isoxazole derivatives like this compound?
- Methodological Answer : Discrepancies in MIC (minimum inhibitory concentration) values often arise from:
- Assay variability : Disc diffusion vs. microdilution methods yield differing inhibition zones .
- Structural analogs : Substitutions at the 3-methyl or benzo[d]isoxazole positions alter lipophilicity and membrane permeability .
- Resolution Steps :
Standardize testing protocols (e.g., CLSI guidelines).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
